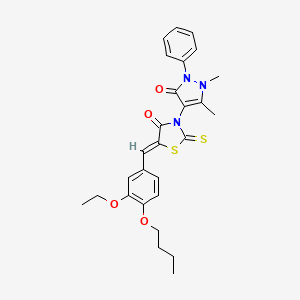![molecular formula C13H9Br2NO2S B12129581 methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)
methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a complex organic compound that belongs to the class of thienoindole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and chemical engineering . The unique structure of this compound, which includes a fused thiophene and indole ring system, makes it an interesting subject for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor thienoindole compound, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienoindole compounds .
Aplicaciones Científicas De Investigación
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienoindole derivatives, such as methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate and ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate .
Uniqueness
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C13H9Br2NO2S |
|---|---|
Peso molecular |
403.09 g/mol |
Nombre IUPAC |
methyl 6,7-dibromo-4-methylthieno[2,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C13H9Br2NO2S/c1-16-10-5-9(15)8(14)3-6(10)7-4-11(13(17)18-2)19-12(7)16/h3-5H,1-2H3 |
Clave InChI |
PIYXZEMEUVTFEU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=C(C=C2C3=C1SC(=C3)C(=O)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)
![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)


![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
